7-Isopropyl-4,7-diazaspiro[2.5]octane
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Overview
Description
7-Isopropyl-4,7-diazaspiro[25]octane is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The presence of nitrogen atoms in the ring structure makes it a diazaspiro compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . The final step often involves a cyclization reaction to form the spiro compound .
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield, safety, and cost-effectiveness. The use of environmentally friendly reagents and conditions is preferred. For example, avoiding the use of highly toxic and flammable reagents like boron trifluoride diethyl etherate can improve the safety of the process .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines .
Scientific Research Applications
7-Isopropyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: This compound lacks the isopropyl group but shares the same spiro structure.
7-Benzyl-4,7-diazaspiro[2.5]octane: This compound has a benzyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 7-Isopropyl-4,7-diazaspiro[2.5]octane provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C9H18N2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-propan-2-yl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C9H18N2/c1-8(2)11-6-5-10-9(7-11)3-4-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
RJPPTHAYYMMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC2(C1)CC2 |
Origin of Product |
United States |
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